8-(4-Methoxyphenoxy)octanal

Description

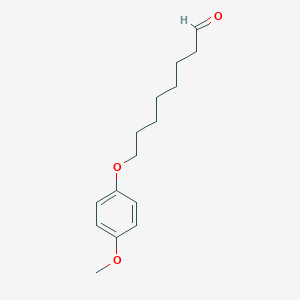

8-(4-Methoxyphenoxy)octanal is an aliphatic aldehyde derivative featuring an 8-carbon chain terminated by an aldehyde group and substituted at the terminal carbon with a 4-methoxyphenoxy moiety. This structure combines the reactivity of an aldehyde with the aromatic and electron-donating properties of the methoxyphenoxy group. The methoxy group may enhance solubility in polar solvents, while the phenoxy linkage could influence stability and interaction with biological or chemical systems .

Properties

CAS No. |

121692-15-7 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

8-(4-methoxyphenoxy)octanal |

InChI |

InChI=1S/C15H22O3/c1-17-14-8-10-15(11-9-14)18-13-7-5-3-2-4-6-12-16/h8-12H,2-7,13H2,1H3 |

InChI Key |

YIUYTEPFYYTBTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenoxy)octanal typically involves the reaction of 4-methoxyphenol with an appropriate octanal derivative. One common method involves the use of cesium carbonate and copper(I) chloride as catalysts in a solvent such as 1-methyl-2-pyrrolidinone. The reaction is carried out under nitrogen atmosphere and heated to around 120°C for 25 hours to achieve high conversion rates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenoxy)octanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) and cesium carbonate (Cs2CO3) are used under basic conditions.

Major Products Formed

Oxidation: 8-(4-Methoxyphenoxy)octanoic acid.

Reduction: 8-(4-Methoxyphenoxy)octanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(4-Methoxyphenoxy)octanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenoxy)octanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenoxy group may also participate in aromatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octanal

- Structure : Straight-chain aldehyde (CH₃(CH₂)₆CHO).

- Reactivity: Aldehydes like octanal are highly reactive in reductions. For example, octanal is reduced to 1-octanol in 33–38% yield within 1 hour using ethylenediamine borane (EDAB), outperforming ketones like 3-octanone (9% yield) .

- Applications : Key flavor compound in meat and cooked foods, contributing "pleasant fragrances" via Maillard reactions. Detected in firearm residues and cultured meat analogs as a volatile organic compound (VOC) .

- Differentiation: 8-(4-Methoxyphenoxy)octanal’s bulky aromatic substituent likely reduces volatility compared to octanal, limiting its role in flavor chemistry but enhancing stability for synthetic applications.

8-(3-Hydroxyphenyl)octanal

- Structure : Octanal substituted with a 3-hydroxyphenyl group.

- Synthesis: Produced via ozonolysis of cardanol derivatives, though ozone’s toxicity limits scalability. Alternative routes involve epoxidation and oxidative cleavage .

- Applications: Intermediate in eco-friendly phenolic thermosets.

Ethyl 8-(4-Ethoxyphenyl)-8-oxooctanoate

- Structure : Ketone analog with an ethoxyphenyl group and ester terminus.

- Reactivity: Ketones exhibit lower reduction efficiency than aldehydes. For instance, 3-octanone yields only 9% alcohol under EDAB reduction, vs. 38% for octanal .

- Applications : Lab-scale synthetic intermediate; the ester group and ketone functionality make it distinct from aldehyde derivatives in reactivity and applications .

4-(4-Methoxyphenoxy)butanoic Acid

- Structure: Shorter-chain (C4) carboxylic acid with a 4-methoxyphenoxy group.

- Catalytic Efficiency: Longer chain lengths (e.g., C5) in phenoxyalkanoic acids improve substrate binding in enzymatic reactions. This suggests that this compound’s extended chain may enhance interactions in catalytic or biological systems .

Comparative Data Table

Key Research Findings

- Aldehyde vs. Ketone Reactivity: Aldehydes are reduced faster than ketones due to lower steric and electronic barriers. This trend likely extends to this compound, making it a preferable substrate for synthetic modifications .

- However, longer chains (C8) may reduce enzymatic efficiency compared to shorter analogs like 4-(4-methoxyphenoxy)butanoic acid .

- Safety Considerations: Methoxy-substituted compounds (e.g., 4-methoxybenzyl alcohol) require precautions against prolonged exposure, suggesting similar handling for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.